4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline
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Overview
Description
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety. This compound is notable for its incorporation of both chloro and trifluoromethyl substituents, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .
Scientific Research Applications
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline involves its interaction with specific molecular targets. For instance, its analgesic effects are believed to be mediated through the inhibition of certain enzymes or receptors involved in pain signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Shares the chloro and trifluoromethyl substituents but lacks the sulfonyl group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
The presence of both chloro and trifluoromethyl groups, along with the sulfonyl group, makes 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline unique.
Properties
Molecular Formula |
C13H9ClF3NO2S |
---|---|
Molecular Weight |
335.73 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-12-6-5-10(7-11(12)13(15,16)17)21(19,20)9-3-1-8(18)2-4-9/h1-7H,18H2 |
InChI Key |
LADGTIIIXLYISM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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